Cannabidivarin

説明

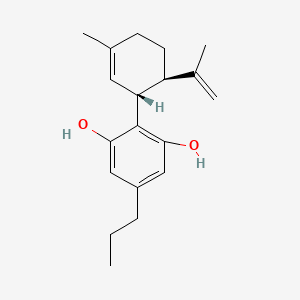

Structure

3D Structure

特性

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOZWEGFPHTFEI-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019159 | |

| Record name | Cannabidivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24274-48-4 | |

| Record name | Cannabidivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24274-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidivarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024274484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabidivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIDIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I198VBV98I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Cannabidivarin (CBDV) from Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidivarin (CBDV), a non-intoxicating phytocannabinoid found in Cannabis sativa, has garnered significant scientific interest for its therapeutic potential, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of CBDV. It details established experimental protocols for extraction and chromatographic separation, presents quantitative data on CBDV content and process yields, and illustrates the key signaling pathways associated with its pharmacological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cannabinoid research and drug development.

Discovery and Historical Context

This compound was first identified in 1969 by Vollner and his colleagues. It is a propyl homolog of cannabidiol (CBD), meaning it has a three-carbon side chain instead of the five-carbon side chain found in CBD. This structural difference influences its pharmacological properties. While typically a minor constituent in most Cannabis sativa varieties, certain landrace indica strains from northwest India and hashish from Nepal have been reported to contain higher concentrations of CBDV. The renewed interest in CBDV is largely driven by its potential anticonvulsant properties, which are being actively investigated for conditions such as epilepsy.

Experimental Protocols for Isolation and Purification

The isolation of CBDV from Cannabis sativa involves a multi-step process encompassing extraction from the plant matrix followed by purification to isolate the target compound from other co-extracted cannabinoids and plant constituents.

Extraction Methodologies

The initial step in obtaining CBDV is the extraction of cannabinoids from the dried and homogenized plant material. The two most common and effective methods are Supercritical CO2 Extraction and Ethanol Extraction.

This method utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to efficiently extract cannabinoids and terpenes.

Protocol:

-

Preparation: The dried Cannabis sativa plant material (biomass) is finely ground to increase the surface area for extraction.

-

Loading: The ground biomass is loaded into an extraction vessel.

-

Supercritical CO2 Introduction: Carbon dioxide is heated above its critical temperature (31.1°C) and pressurized above its critical pressure (1,071 psi), bringing it to a supercritical state. This supercritical CO2 is then pumped into the extraction vessel.

-

Extraction: The supercritical CO2 acts as a solvent, dissolving cannabinoids, including CBDV, and terpenes from the plant material.

-

Separation: The resulting mixture of CO2 and extract is transferred to a separator vessel where the pressure is lowered. This causes the CO2 to return to its gaseous state, leaving behind the crude cannabinoid extract.

-

Collection: The crude extract, rich in cannabinoids, is collected from the separator. The gaseous CO2 is often recycled for subsequent extractions.

Ethanol is a highly effective solvent for extracting a broad spectrum of cannabinoids and terpenes. Cold ethanol extraction is often preferred to minimize the co-extraction of undesirable compounds like chlorophyll and waxes.

Protocol:

-

Preparation: The dried Cannabis sativa biomass is ground to a fine powder.

-

Chilling: Food-grade ethanol is chilled to a low temperature, typically between -40°C and -50°C.

-

Soaking: The ground biomass is soaked in the chilled ethanol for a specified duration to allow for the dissolution of cannabinoids.

-

Filtration: The mixture is filtered to separate the solid plant material from the ethanol solution containing the dissolved cannabinoids.

-

Solvent Evaporation: The ethanol is removed from the extract, usually through a process of evaporation under reduced pressure (e.g., using a rotary evaporator). This step also allows for the recovery and reuse of the ethanol.

-

Winterization (Optional but Recommended): The crude extract is dissolved in ethanol and chilled to sub-zero temperatures (e.g., -20°C to -40°C) to precipitate waxes and lipids, which are then removed by filtration.

Purification Techniques

Following extraction, the crude extract undergoes purification to isolate CBDV from other cannabinoids (e.g., THC, CBD, CBG) and impurities. Chromatographic techniques are the most effective methods for achieving high purity.

Flash chromatography is a rapid purification technique that utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity. It is often used as an initial clean-up step.

Protocol:

-

Column Packing: A glass column is packed with a solid adsorbent, typically silica gel.

-

Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

-

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column under pressure (using an inert gas like nitrogen or compressed air).

-

Fraction Collection: As the solvent moves through the column, the different cannabinoids separate based on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially as they elute from the column.

-

Analysis: The collected fractions are analyzed (e.g., by HPLC) to identify those containing the highest concentration of CBDV.

Preparative HPLC is a high-resolution technique used to isolate and purify individual compounds from a mixture on a larger scale than analytical HPLC.

Protocol:

-

System Preparation: A preparative HPLC system equipped with a suitable column (e.g., C18) is equilibrated with the mobile phase (typically a mixture of solvents like ethanol and water).

-

Sample Injection: The partially purified extract is dissolved in the mobile phase and injected into the system.

-

Chromatographic Separation: The cannabinoids are separated based on their differential interactions with the stationary phase of the column as the mobile phase is pumped through.

-

Fraction Collection: A detector (e.g., UV-Vis) monitors the column effluent, and fractions corresponding to the CBDV peak are automatically collected.

-

Solvent Removal: The solvent is evaporated from the collected fractions to yield purified CBDV.

CPC is a liquid-liquid chromatography technique that uses a liquid stationary phase held in place by a centrifugal field, eliminating the need for a solid support.

Protocol:

-

Solvent System Selection: A biphasic solvent system is chosen in which the cannabinoids have different partition coefficients. A common system for cannabinoid separation is a mixture of heptane, ethyl acetate, methanol, and water.

-

Column Equilibration: The CPC rotor is filled with the liquid stationary phase.

-

Sample Injection: The crude extract is dissolved in a portion of the mobile or stationary phase and injected into the system.

-

Elution: The mobile phase is pumped through the rotor, and the compounds are separated based on their partitioning between the two liquid phases.

-

Fraction Collection: Fractions are collected as they elute from the column and are monitored by a detector.

-

Solvent Removal: The solvents are removed from the fractions containing the purified CBDV.

Quantitative Data

The concentration of CBDV in Cannabis sativa varies significantly depending on the cultivar, growing conditions, and the part of the plant being analyzed. The efficiency of extraction and purification methods also impacts the final yield and purity of the isolated CBDV.

| Parameter | Value | Cannabis Strain/Extract Type | Method | Reference |

| CBDV Concentration | 6.3–114.9 µg/g | Abacus 2.0 (Indica Dominant) | HPLC-UV | |

| CBDV Concentration | 0.006–0.12 µg/g | Various Commercial Cultivars (leaves and vegetative shoots) | HPLC | |

| CBDV Purity | >98% | Industrial Hemp Full-Spectrum Refined Oil | High-Speed Countercurrent Chromatography | |

| CBD Extraction Yield | 80.10% | Hemp Biomass | Percolation with 95% Ethanol | |

| CBD Extraction Yield | 63.52% | Hemp Biomass | Maceration (2 weeks) with 95% Ethanol | |

| CBD Purity after Prep HPLC | >99% | CBD-rich extract | Preparative HPLC |

Signaling Pathways and Mechanism of Action

The anticonvulsant effects of CBDV are believed to be mediated through its interaction with transient receptor potential (TRP) channels, rather than the classical cannabinoid receptors (CB1 and CB2).

CBDV acts as an agonist at TRPV1, TRPV2, and TRPA1 channels. This activation leads to an initial influx of calcium ions, which is followed by a rapid desensitization of the channels. This desensitization is thought to be a key mechanism underlying the anticonvulsant effects of CBDV, as it reduces neuronal hyperexcitability. Studies have shown that the anticonvulsant effects of CBDV are independent of the CB1 receptor.

Experimental Workflow Diagrams

General Workflow for CBDV Isolation and Purification

Supercritical CO2 Extraction Workflow

Conclusion

The discovery of this compound and the ongoing research into its therapeutic properties highlight the importance of developing robust and efficient methods for its isolation and purification. This guide has provided a detailed overview of the key experimental protocols, quantitative data, and mechanistic insights relevant to CBDV. As research in this field continues to advance, the optimization of these techniques will be crucial for facilitating further preclinical and clinical investigations, and for the potential development of CBDV-based therapeutics.

The Enzymatic Journey from Cannabigerovarinic Acid to Cannabidivarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading from cannabigerovarinic acid (CBGVA) to cannabidivarin (CBDV). The focus is on the core enzymatic conversion and the subsequent decarboxylation step, offering valuable insights for researchers in cannabinoid synthesis and drug development.

Introduction to the Biosynthetic Pathway

This compound (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa L. plant.[1] As a varin-type cannabinoid, it is characterized by a propyl side chain, distinguishing it from the more common pentyl cannabinoids like cannabidiol (CBD).[1] The biosynthesis of CBDV from cannabigerovarinic acid (CBGVA), the "mother" cannabinoid of the varin series, is a two-step process.[1][2][3]

The initial and pivotal step is the enzymatic conversion of CBGVA to cannabidivarinic acid (CBDVA). This reaction is catalyzed by CBDVA synthase. Subsequently, CBDVA is converted to the neutral cannabinoid CBDV through non-enzymatic decarboxylation, a process typically induced by heat or prolonged storage.[1][4]

The Core Enzymatic Conversion: CBGVA to CBDVA

The central enzymatic reaction in the biosynthesis of CBDV is the oxidative cyclization of CBGVA to form CBDVA. This reaction is facilitated by a specific enzyme known as cannabidiolic acid (CBDA) synthase, which can also act on CBGVA.[4][5]

Enzyme: Cannabidiolic Acid (CBDA) Synthase (acting as CBDVA Synthase) Substrate: Cannabigerovarinic Acid (CBGVA) Product: Cannabidivarinic Acid (CBDVA)

CBDA synthase is an oxidoreductase that catalyzes the stereospecific oxidative cyclization of the geranyl group of its substrate.[6] The enzyme consists of a single polypeptide with a molecular mass of approximately 74 kDa.[7][8] It is a flavinylated oxidase, covalently binding FAD, and requires molecular oxygen for its catalytic activity.[6][9] The proposed reaction mechanism involves the enzyme abstracting a hydride ion from the substrate.[10]

Quantitative Data on Enzymatic Conversion

While specific kinetic data for the conversion of CBGVA by CBDVA synthase is not extensively reported, studies on the analogous reaction of CBGA to CBDA by CBDA synthase provide valuable insights. The structural similarity between CBGA and CBGVA suggests that the enzymatic mechanism and kinetics would be comparable.

| Enzyme | Substrate | Product | Km (mM) | kcat (s⁻¹) | Optimal pH |

| CBDA Synthase | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid (CBDA) | 0.206 | 0.19 | 5.0 |

| CBDA Synthase | Cannabinerolic Acid | Cannabidiolic Acid (CBDA) | 0.137 | 0.03 | 5.0 |

Data derived from studies on CBDA synthase with pentyl cannabinoid precursors.[6][7]

Biosynthesis Pathway Visualization

The following diagram illustrates the enzymatic conversion of CBGVA to CBDVA and the subsequent decarboxylation to CBDV.

Caption: Biosynthesis of CBDV from CBGVA.

Experimental Protocols

This section outlines the methodologies for the key experiments related to the biosynthesis of CBDV.

Purification of CBDA (CBDVA) Synthase

The following protocol is based on the purification of CBDA synthase from Cannabis sativa L.[7][8]

Experimental Workflow:

Caption: Purification workflow for CBDA (CBDVA) Synthase.

Methodology:

-

Homogenization: Young leaves of Cannabis sativa are homogenized in a buffer solution containing protease inhibitors.

-

Ammonium Sulfate Precipitation: The crude enzyme extract is subjected to fractional precipitation with ammonium sulfate.

-

DEAE-Cellulose Chromatography: The precipitated protein is redissolved and applied to a DEAE-cellulose column. The enzyme is eluted with a linear gradient of NaCl.

-

Phenyl-Sepharose CL-4B Chromatography: The active fractions are pooled and applied to a Phenyl-Sepharose CL-4B column. Elution is performed with a decreasing linear gradient of ammonium sulfate.

-

Hydroxylapatite Chromatography: The final purification step involves chromatography on a hydroxylapatite column, with elution using a linear gradient of potassium phosphate buffer.

Enzymatic Assay for CBDVA Synthase Activity

Methodology:

-

Reaction Mixture: A standard reaction mixture contains the purified enzyme, CBGVA as the substrate, and a suitable buffer (e.g., potassium phosphate buffer, pH 5.0).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

Extraction: The product (CBDVA) is extracted into the organic solvent.

-

Analysis: The extracted product is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

Decarboxylation of CBDVA to CBDV

Methodology:

-

Sample Preparation: A solution of purified CBDVA in a suitable solvent is prepared.

-

Heating: The solution is heated to a specific temperature (e.g., 120-140°C) for a set duration.

-

Monitoring: The progress of the decarboxylation reaction can be monitored by periodically taking aliquots and analyzing them by HPLC to determine the ratio of CBDVA to CBDV.

Conclusion

The biosynthesis of this compound from cannabigerovarinic acid is a straightforward pathway involving a key enzymatic step followed by a simple chemical conversion. A thorough understanding of the enzyme kinetics and optimal reaction conditions is crucial for the efficient production of CBDV, a cannabinoid of growing interest for its potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of cannabinoid science and drug development. Further research focused specifically on the kinetics of CBDVA synthase with CBGVA will provide more precise data for optimizing production processes.

References

- 1. benchchem.com [benchchem.com]

- 2. secretnature.com [secretnature.com]

- 3. trichomeanalytical.com [trichomeanalytical.com]

- 4. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vaping360.com [vaping360.com]

- 6. Cannabidiolic acid synthase - Wikipedia [en.wikipedia.org]

- 7. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 9. Cannabidiolic-acid synthase, the chemotype-determining enzyme in the fiber-type Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of Cannabidivarin (CBDV): A Technical Guide to Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid from the Cannabis sativa plant, is emerging as a promising therapeutic agent with a multifaceted pharmacological profile. This technical guide provides an in-depth analysis of the current understanding of CBDV's mechanisms of action, focusing on its interactions with key molecular targets implicated in neurological and neurodevelopmental disorders. Preclinical and clinical findings are presented, highlighting the therapeutic potential of CBDV in conditions such as epilepsy and Autism Spectrum Disorder (ASD). This document aims to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and a thorough examination of the signaling pathways modulated by CBDV.

Introduction

This compound (CBDV) is a propyl analog of cannabidiol (CBD), another well-studied non-intoxicating cannabinoid.[1] Unlike tetrahydrocannabinol (THC), CBDV does not produce psychoactive effects, making it a more attractive candidate for therapeutic development.[1] A growing body of research has begun to elucidate the unique pharmacological properties of CBDV, revealing its interaction with a range of molecular targets beyond the classical cannabinoid receptors (CB1 and CB2).[2] This guide synthesizes the current knowledge on CBDV's pharmacological profile, with a particular focus on its potential for novel therapeutic interventions.

Molecular Targets and Pharmacological Actions

CBDV's therapeutic effects are believed to be mediated through its modulation of several key proteins involved in cellular signaling. The primary molecular targets identified to date include Transient Receptor Potential (TRP) channels, G protein-coupled receptor 55 (GPR55), and the endocannabinoid system enzyme diacylglycerol lipase.

Transient Receptor Potential (TRP) Channels

CBDV has been shown to act as an agonist at several TRP channels, which are involved in the sensation of pain, temperature, and cellular signaling.

-

TRPV1 (Transient Receptor Potential Vanilloid 1): CBDV activates and subsequently desensitizes TRPV1 channels.[3][4] This dual action is thought to contribute to its anticonvulsant properties by reducing neuronal hyperexcitability.[3][4]

-

TRPV2 (Transient Receptor Potential Vanilloid 2): Similar to its action on TRPV1, CBDV also activates TRPV2 channels.[4] The activation of TRPV2 may play a role in its observed effects on neuronal function.

-

TRPA1 (Transient Receptor Potential Ankrin 1): CBDV is also an agonist of TRPA1 channels, further expanding its influence on sensory signaling pathways.[4]

G protein-coupled receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated in various physiological processes, including motor control and spatial memory. CBDV acts as an antagonist at the GPR55 receptor. This antagonism is another potential mechanism contributing to its therapeutic effects, particularly in neurological disorders where GPR55 signaling may be dysregulated.

Diacylglycerol Lipase (DAGL)

CBDV has been found to inhibit the activity of diacylglycerol lipase-α (DAGLα), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] By reducing the levels of 2-AG, CBDV can modulate the endocannabinoid system, which plays a crucial role in regulating neurotransmission and synaptic plasticity.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of CBDV with its key molecular targets.

| Molecular Target | Interaction | Quantitative Measure | Value | Species | Reference(s) |

| TRPV1 | Agonist | EC50 | 56 µM | Human | [6] |

| TRPV2 | Agonist | - | - | - | - |

| TRPA1 | Agonist | - | - | - | - |

| GPR55 | Antagonist | IC50 | 440 nM | - | [7] |

| Diacylglycerol Lipase-α | Inhibitor | IC50 | 16.6 µM | - | [8] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data for TRPV2 and TRPA1 EC50 values are not yet definitively established in the literature.

Signaling Pathways and Mechanisms of Action

The interaction of CBDV with its molecular targets triggers a cascade of intracellular signaling events that ultimately lead to its therapeutic effects.

CBDV-Mediated Modulation of Neuronal Excitability

CBDV's anticonvulsant effects are thought to arise from its ability to reduce neuronal hyperexcitability. This is achieved through a combination of mechanisms, including the activation and subsequent desensitization of TRPV1 channels, which play a role in regulating neuronal firing.

References

- 1. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrial.be [clinicaltrial.be]

- 4. Nonpsychotropic plant cannabinoids, this compound (CBDV) and cannabidiol (CBD), activate and desensitize transient receptor potential vanilloid 1 (TRPV1) channels in vitro: potential for the treatment of neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

The Mechanism of Action of Cannabidivarin (CBDV) on the Endocannabinoid System: A Technical Guide

Executive Summary: Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant attention for its therapeutic potential, particularly in the context of neurological and neurodevelopmental disorders. Unlike the well-characterized psychoactive cannabinoid Δ⁹-tetrahydrocannabinol (THC), CBDV exerts its effects on the endocannabinoid system (ECS) through a distinct and multifaceted mechanism of action. This technical guide provides an in-depth analysis of CBDV's interactions with the core components of the ECS, including cannabinoid receptors, transient receptor potential (TRP) channels, and endocannabinoid-metabolizing enzymes. Quantitative data from preclinical studies are summarized, detailed experimental methodologies are provided, and key signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to the Endocannabinoid System

The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, inflammation, pain perception, and mood. The primary components of the ECS are:

-

Cannabinoid Receptors: The most well-characterized are the G protein-coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found on immune cells.

-

Endocannabinoids: These are endogenous lipid-based neurotransmitters, with anandamide (AEA) and 2-arachidonoylglycerol (2-AG) being the most studied.

-

Metabolic Enzymes: Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are the primary enzymes responsible for the degradation of AEA and 2-AG, respectively.

CBDV's interaction with the ECS is subtle and often indirect, distinguishing it from classical cannabinoid receptor agonists or antagonists.

CBDV's Interaction with Cannabinoid Receptors (CB1 and CB2)

A key characteristic of CBDV is its negligible psychoactivity, which is attributed to its very low affinity for the orthosteric binding site of the CB1 receptor. Preclinical studies have consistently shown that CBDV does not produce a behavioral profile characteristic of CB1 receptor inverse agonists[1]. Furthermore, research indicates that CBDV displays almost no functional activity at the CB1 receptor[2]. This lack of direct agonism or antagonism at CB1 receptors is a critical aspect of its pharmacological profile and therapeutic potential, as it avoids the psychotropic side effects associated with THC.

While direct binding data in the form of Kᵢ values for CBDV at CB1 and CB2 receptors are not extensively reported, the consensus in the scientific literature points towards a lack of significant orthosteric binding. Instead, like its analogue cannabidiol (CBD), any potential interaction with cannabinoid receptors is likely to be allosteric in nature[3][4][5]. Negative allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site and can alter the receptor's conformation, thereby influencing the binding and/or efficacy of orthosteric ligands like THC or endocannabinoids.

Table 1: Summary of CBDV Interaction with Cannabinoid Receptors

| Receptor | Interaction Type | Quantitative Data (Kᵢ) | Functional Effect |

| CB1 | Very Low Affinity / Potential Negative Allosteric Modulator | Not robustly reported; inferred to be very high (low affinity) | No significant direct agonism, antagonism, or inverse agonism[1][2]. |

| CB2 | Very Low Affinity | Not robustly reported; inferred to be very high (low affinity) | Minimal direct functional activity reported. |

CBDV's Modulation of Transient Receptor Potential (TRP) Channels

A significant component of CBDV's mechanism of action involves its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.

CBDV has been shown to be a TRPV1 agonist, meaning it directly activates the channel. This activation is followed by a rapid desensitization of the channel to subsequent stimuli[6][7][8]. This dual action of activation followed by desensitization is a key feature of its potential therapeutic effects, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy. The mechanism underlying this desensitization is believed to involve the dephosphorylation of the TRPV1 channel[6][7].

dot

Caption: CBDV activates and subsequently desensitizes the TRPV1 channel.

Table 2: Quantitative Data on CBDV's Interaction with TRPV1

| Parameter | Value | Cell Type | Assay |

| Activation | Dose-dependent | HEK293 cells expressing rat TRPV1 | Patch-clamp analysis[6][7] |

| Desensitization | Rapid, following activation | HEK293 cells expressing rat TRPV1 | Patch-clamp analysis[6][7] |

| EC₅₀ | ~56 µM (for CBD) | Cultured DRG neurons | Calcium imaging[9] |

Influence of CBDV on Endocannabinoid Metabolizing Enzymes

The "endocannabinoid tone" refers to the levels of endogenous cannabinoids available to activate receptors. This tone is primarily regulated by the enzymes FAAH and MAGL. By inhibiting these enzymes, the degradation of anandamide and 2-AG is reduced, leading to their increased availability and signaling.

Studies have shown that CBDV is a weak inhibitor of rat FAAH, with an IC₅₀ value in the micromolar range. Its inhibitory effect on human FAAH is even less potent[10]. There is currently a lack of specific data on the direct inhibitory effect of CBDV on MAGL activity. The weak interaction with FAAH suggests that CBDV's primary mechanism of action is not through a significant elevation of anandamide levels.

dot

Caption: CBDV weakly inhibits FAAH, with no significant effect on MAGL.

Table 3: Quantitative Data on CBDV's Interaction with Metabolic Enzymes

| Enzyme | Interaction Type | Quantitative Data (IC₅₀) | Species |

| FAAH | Weak Inhibition | ~100 µM | Rat[11] |

| FAAH | Very Weak Inhibition | >100 µM | Human[10] |

| MAGL | No significant inhibition reported | N/A | N/A |

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells).

-

Radioligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2).

-

Test compound (CBDV).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (CBDV).

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

dot

Caption: Workflow for a competitive radioligand binding assay.

Calcium Imaging for TRPV1 Activation

This technique is used to measure changes in intracellular calcium concentrations, which is an indicator of ion channel activation.

-

Materials:

-

Cells expressing TRPV1 channels (e.g., HEK293 cells or dorsal root ganglion neurons).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

CBDV solution.

-

Fluorescence microscope with an imaging system.

-

-

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Establish a baseline fluorescence reading.

-

Apply CBDV to the cells.

-

Record the changes in fluorescence intensity over time.

-

An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPV1 channel.

-

To test for desensitization, a second application of a TRPV1 agonist (e.g., capsaicin or CBDV) can be applied after a washout period. A reduced response to the second stimulus indicates desensitization.

-

dot

Caption: Workflow for a calcium imaging experiment.

FAAH/MAGL Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the activity of FAAH or MAGL.

-

Materials:

-

Source of FAAH or MAGL enzyme (e.g., rat liver microsomes or recombinant human FAAH).

-

Substrate for the enzyme (e.g., anandamide for FAAH, 2-oleoylglycerol for MAGL).

-

Test compound (CBDV).

-

Assay buffer.

-

Method for detecting product formation (e.g., liquid chromatography-mass spectrometry or a fluorescent probe).

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of the test compound (CBDV).

-

Initiate the enzymatic reaction by adding the substrate.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction.

-

Quantify the amount of product formed.

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

-

dot

Caption: Workflow for an enzyme inhibition assay.

Conclusion

The mechanism of action of this compound on the endocannabinoid system is distinct from that of classical cannabinoids. Its pharmacological profile is characterized by a lack of significant interaction with the orthosteric sites of CB1 and CB2 receptors, which accounts for its non-psychotropic nature. Instead, CBDV's effects are largely mediated through its agonist and subsequent desensitizing actions at TRPV1 channels. Its weak inhibition of FAAH suggests a minor role for the elevation of endocannabinoid tone in its overall mechanism. This unique pharmacological profile makes CBDV a promising therapeutic candidate for a range of neurological and neurodevelopmental disorders, warranting further investigation into its clinical efficacy and the intricate details of its molecular interactions.

References

- 1. Evaluation of the potential of the phytocannabinoids, this compound (CBDV) and Δ(9) -tetrahydrocannabivarin (THCV), to produce CB1 receptor inverse agonism symptoms of nausea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabidiol binding and negative allosteric modulation at the cannabinoid type 1 receptor in the presence of delta-9-tetrahydrocannabinol: An In Silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. Nonpsychotropic Plant Cannabinoids, this compound (CBDV) and Cannabidiol (CBD), Activate and Desensitize Transient Receptor Potential Vanilloid 1 (TRPV1) Channels in Vitro: Potential for the Treatment of Neuronal Hyperexcitability [iris.unicz.it]

- 9. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pharmacokinetic and Metabolic Profile of Cannabidivarin (CBDV) in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant interest for its therapeutic potential in a range of neurological disorders. As with any novel therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for successful drug development. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of CBDV in preclinical models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support ongoing research and development efforts.

Pharmacokinetics of this compound

The pharmacokinetic profile of CBDV has been primarily investigated in rodent models, revealing key insights into its behavior following systemic administration. The route of administration and the vehicle used for delivery significantly influence the plasma and brain concentrations of CBDV.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of CBDV in both mice and rats after intraperitoneal (IP) and oral (PO) administration. These data have been compiled from a pivotal preclinical study to facilitate cross-species and cross-administration route comparisons.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Matrix | Cmax (ng/mL or ng/g) | Tmax (min) | AUC (ng/h/mL or ng/h/g) |

| Intraperitoneal (IP) | 60 | Plasma | 14,300 ± 2,100 | 30 | 28,600 ± 4,200 |

| Brain | 6,900 ± 1,100 | 60 | 14,500 ± 2,300 | ||

| Oral (PO) | 60 | Plasma | 2,800 ± 500 | 30 | 5,600 ± 1,000 |

| Brain | 1,200 ± 200 | 60 | 2,500 ± 400 |

Data presented as mean ± SEM.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Matrix | Cmax (ng/mL or ng/g) | Tmax (min) | AUC (ng/h/mL or ng/h/g) |

| Intraperitoneal (IP) | 60 | Plasma | 9,800 ± 1,500 | 60 | 19,600 ± 2,900 |

| Brain | 3,200 ± 500 | 120 | 6,800 ± 1,100 | ||

| Oral (PO) | 60 | Plasma | 1,100 ± 200 | 120 | 2,300 ± 400 |

| Brain | 1,500 ± 300 | 120 | 3,200 ± 600 |

Data presented as mean ± SEM.

These data indicate that intraperitoneal administration leads to significantly higher plasma and brain exposure of CBDV compared to oral administration in both mice and rats.[1][2][3] Notably, in rats, oral administration resulted in higher brain concentrations relative to plasma levels, suggesting efficient brain penetration via this route.[1][2][3]

Metabolism of this compound

The metabolism of CBDV is a critical determinant of its therapeutic efficacy and safety profile. Like other cannabinoids, CBDV undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[4]

Metabolic Pathways

The primary metabolic transformations of CBDV involve hydroxylation, oxidation, and carboxylation. While the complete metabolic map is still under investigation, key metabolic pathways have been elucidated through in vivo studies in mice. The following diagram illustrates the principal metabolic steps.

Experimental Protocols

The reliable quantification of CBDV and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. The following section outlines a typical experimental protocol based on methodologies reported in the literature.

Animal Models and Dosing

-

Species: Male adult CD-1 mice and Sprague-Dawley rats are commonly used models.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation: For intraperitoneal administration, CBDV is often dissolved in a vehicle such as a mixture of ethanol, Cremophor EL, and saline (e.g., 1:1:18). For oral administration, CBDV can be suspended in a vehicle like sesame oil.

-

Administration: A single dose of CBDV is administered either via intraperitoneal injection or oral gavage.

Sample Collection

-

Time Points: Blood and brain samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to construct a pharmacokinetic profile.

-

Blood Collection: Blood is typically collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.

-

Brain Collection: Brains are rapidly excised, rinsed with cold saline, and stored at -80°C.

Sample Preparation and Analysis

-

Extraction: CBDV and its metabolites are extracted from plasma and brain homogenates using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analytical Method: Quantification is typically performed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[5] This method offers high sensitivity and selectivity for the analysis of cannabinoids in complex biological matrices.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used for separation.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of CBDV.

References

- 1. iris.unito.it [iris.unito.it]

- 2. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. cannabissciencetech.com [cannabissciencetech.com]

Cannabidivarin's Molecular Interactions Beyond Cannabinoid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is garnering significant scientific interest for its therapeutic potential, particularly in the realm of neurological disorders. While its structural analog, cannabidiol (CBD), has been more extensively studied, emerging research is beginning to elucidate the unique pharmacological profile of CBDV. This technical guide provides a comprehensive overview of the molecular targets of CBDV beyond the classical cannabinoid receptors (CB1 and CB2), focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and leverage the complex pharmacology of CBDV.

Quantitative Data on Molecular Targets of this compound

The following tables summarize the available quantitative data for the interaction of this compound (CBDV) and its structural analog Cannabidiol (CBD) with various molecular targets beyond the cannabinoid receptors. Data for CBD is included for comparative purposes, especially where specific quantitative data for CBDV is not yet available.

Table 1: Transient Receptor Potential (TRP) Channels

| Compound | Target | Species | Assay Type | Value (µM) | Effect | Reference |

| CBDV | TRPV1 | Human | Calcium Influx | EC50: 56 | Agonist | [1] |

| CBDV | TRPV1, TRPV2, TRPA1 | Rat | Patch Clamp | - | Agonist/Desensitizer | [2] |

| CBD | TRPV1 | Human | Calcium Influx | EC50: 1-10 | Agonist | [3] |

| CBD | TRPV2 | Rat | Calcium Mobilization | EC50: 3.7 | Agonist | [4][5] |

| CBD | TRPA1 | - | Calcium Influx | - | Agonist | [3] |

Table 2: G-Protein Coupled Receptors (GPCRs)

| Compound | Target | Species | Assay Type | Value (pKi) | Effect | Reference |

| CBDV | GPR55 | - | - | - | Antagonist | [6] |

| CBD | 5-HT1A | Human | Radioligand Binding ([³H]-8-OH-DPAT) | 4.29 - 4.74 | Allosteric Modulator | [7] |

Table 3: Voltage-Gated Ion Channels

| Compound | Target | Species | Assay Type | Value (µM) | Effect | Reference |

| CBD | hNav1.1-1.7 | Human | Whole-Cell Voltage Clamp | IC50: 1.9-3.8 | Inhibitor | [8][9] |

| CBD | NavMs | Magnetococcus marinus | Whole-Cell Voltage Clamp | IC50: 17.8 | Inhibitor | [10][11] |

Note: Specific quantitative data for CBDV's interaction with voltage-gated sodium channels is not yet available. The data for CBD is presented due to its structural similarity to CBDV.

Table 4: Enzymatic Targets

| Compound | Target | Effect | Reference |

| CBDV | Diacylglycerol Lipase α (DAGLα) | Inhibitor | [12] |

Note: A specific IC50 value for the inhibition of DAGLα by CBDV is not currently available in the literature.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of CBDV's molecular targets and the general workflows of the experimental protocols used to study these interactions.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Activity

This protocol is adapted from methodologies used to study the effects of cannabinoids on TRP channels expressed in HEK293 cells.[13][14][15]

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Transiently transfect the cells with a plasmid encoding the desired TRP channel (e.g., rat TRPV1, TRPV2, or TRPA1) using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a green fluorescent protein (GFP) plasmid can be used to identify transfected cells.

-

Use the cells for electrophysiological recordings 24-48 hours post-transfection.

-

-

Electrophysiological Recording:

-

Prepare the external (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Prepare the internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH.

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with the transfected cells to a recording chamber on the stage of an inverted microscope.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane of a GFP-positive cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Record baseline currents.

-

Apply CBDV at various concentrations to the bath solution via a perfusion system.

-

Record the current responses to CBDV application. Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) can be applied to determine the current-voltage (I-V) relationship.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in response to different concentrations of CBDV.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 value.

-

Analyze the I-V relationship to characterize the properties of the CBDV-evoked currents.

-

β-Arrestin Recruitment Assay for GPR55 Antagonism

This protocol describes a general method for assessing GPR55 antagonism using a β-arrestin translocation assay, such as the PathHunter® assay.[16][17][18][19][20]

-

Cell Culture:

-

Use a stable cell line co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation (EFC) reporter system (e.g., U2OS or CHO cells).

-

Culture the cells in the recommended medium containing the appropriate selection antibiotics.

-

-

Assay Procedure:

-

Seed the cells into a 384-well white, clear-bottom assay plate at an optimized density and incubate overnight.

-

Prepare serial dilutions of CBDV (the antagonist) in assay buffer.

-

Prepare the GPR55 agonist, L-α-lysophosphatidylinositol (LPI), at a concentration corresponding to its EC80 value.

-

Remove the culture medium from the cells and add the diluted CBDV solutions.

-

Pre-incubate the plate for 30-60 minutes at 37°C.

-

Add the LPI solution to the wells (except for the no-agonist control) and incubate for 60-90 minutes at 37°C.

-

Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the controls (0% inhibition for LPI alone, 100% inhibition for no LPI).

-

Plot the percentage of inhibition against the logarithm of the CBDV concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is based on the methods used to determine the binding affinity of CBD for the human 5-HT1A receptor.[7][21]

-

Membrane Preparation:

-

Use cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO cells) or from human brain tissue.

-

Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, the radiolabeled 5-HT1A agonist [³H]8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of CBDV.

-

For total binding, omit CBDV. For non-specific binding, include a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the CBDV concentration.

-

Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

The pharmacological profile of this compound extends beyond the classical cannabinoid receptors to a diverse array of molecular targets, including TRP channels, GPR55, and potentially voltage-gated sodium channels and the 5-HT1A receptor. The data and protocols presented in this guide highlight the multifaceted nature of CBDV's interactions within the central nervous system and other tissues. While there are still gaps in the quantitative understanding of CBDV's effects on some of these targets, the available evidence strongly suggests that its therapeutic potential is likely mediated by a combination of these interactions. Further research, utilizing the methodologies outlined herein, is crucial to fully elucidate the molecular mechanisms of CBDV and to unlock its full therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of TRPV2 channel modulation by cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV2 is activated by cannabidiol and mediates CGRP release in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | In silico analyses of the involvement of GPR55, CB1R and TRPV1: response to THC, contribution to temporal lobe epilepsy, structural modeling and updated evolution [frontiersin.org]

- 7. Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of cannabidiol on voltage-dependent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of cannabidiol on voltage-dependent sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabidiol interactions with voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabidiol interactions with voltage-gated sodium channels | eLife [elifesciences.org]

- 12. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological Characterization of Receptor Redistribution and β-Arrestin Recruitment Assays for the Cannabinoid Receptor 1 | Semantic Scholar [semanticscholar.org]

- 20. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Preclinical Safety and Toxicology of Cannabidivarin (CBDV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As a propyl analog of cannabidiol (CBD), it has garnered significant interest for its therapeutic potential, particularly in the management of neurological and neurodevelopmental disorders such as epilepsy and Autism Spectrum Disorder. As CBDV progresses through the drug development pipeline, a thorough understanding of its preclinical safety and toxicology profile is paramount for regulatory approval and clinical translation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the preclinical safety of CBDV, summarizing key in vivo and in vitro toxicology studies. Due to the limited publicly available data for CBDV in certain areas of toxicology, this guide also references data on the closely related compound, cannabidiol (CBD), as a comparative benchmark, while clearly delineating the findings for each compound.

Pharmacology and Mechanism of Action

CBDV's pharmacological activity is multifaceted and does not primarily involve the cannabinoid CB1 and CB2 receptors, which explains its lack of psychoactive effects. Its anticonvulsant and other therapeutic effects are thought to be mediated through various targets.

A key mechanism of action for CBDV is its interaction with the Transient Receptor Potential (TRP) channels. It has been shown to be an agonist of TRPV1, TRPV2, and TRPA1 channels.[1] The activation and subsequent desensitization of these channels, particularly TRPV1, are believed to contribute to the reduction of neuronal hyperexcitability, a hallmark of epilepsy.[1] Furthermore, the anticonvulsant effects of CBDV appear to be dependent on TRPV1 expression, with its efficacy being attenuated in TRPV1 knockout mice.[2]

Recent studies have also identified the Toll-like receptor 4 (TLR4) co-receptor MD2 as a direct binding target for CBDV. By acting as a TLR4 antagonist, CBDV can inhibit neuroinflammation, which is increasingly implicated in the pathophysiology of various neurological disorders.

In Vivo Toxicology

Acute and Repeated-Dose Toxicity

Comprehensive repeated-dose oral toxicity studies for CBDV in accordance with OECD guidelines are not extensively available in the public domain. However, a 14-day study in rats indicated that minor cannabinoids, including CBDV, were generally well-tolerated. While some statistically significant changes in body weight were observed, these did not correlate with food consumption, and there were no treatment-related deaths or major adverse effects noted.[3]

For comparative purposes, a 90-day repeated-dose oral toxicity study of a CBD-rich hemp oil in rats determined a No-Observed-Adverse-Effect Level (NOAEL) of 175 mg/kg bw/day, which was the highest dose tested. The study noted slight increases in liver and adrenal weights, which were considered adaptive responses rather than toxicologically relevant findings.[4]

Table 1: Summary of Repeated-Dose Oral Toxicity Studies

| Compound | Species | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |

| Minor Cannabinoids (including CBDV) | Rat | 14 days | Generally well-tolerated; some changes in body weight independent of food consumption; no treatment-related deaths. | Not Established | [3] |

| CBD-rich hemp oil | Rat | 90 days | Slight, non-toxicologically relevant increases in liver and adrenal weights. | 175 | [4] |

Neurotoxicity

In a study evaluating the impact of CBDV on acute neurotoxicity in immature rats, treatment with doses up to 200 mg/kg generally avoided the induction of neuronal degeneration.[2][5] This favorable safety profile in the developing brain is a significant finding, especially considering its potential application in early life seizures.[2][5]

Genetic Toxicology

The genotoxic potential of CBDV has been investigated in a number of in vitro assays.

Ames Test (Bacterial Reverse Mutation Assay)

In Vitro Micronucleus Assay

In human lymphoblastoid TK6 cells, CBDV alone did not induce micronuclei formation. However, upon metabolic activation with an S9 mix, an increase in micronuclei was observed.[6][7] This suggests that metabolites of CBDV may have genotoxic potential.

DNA Damage Assays

Studies using the single-cell gel electrophoresis (SCGE) or comet assay have shown that CBDV can induce DNA damage in human-derived cell lines (HepG2 and TR146) at low concentrations (≥ 0.2 µM).[8] This effect was observed to be dose-dependent.[9] The presence of liver enzymes (S9 mix) was found to increase the genotoxic activity of CBDV in these assays, again pointing towards the role of metabolites.[8]

Table 2: Summary of In Vitro Genotoxicity Studies for CBDV

| Assay | Cell Line | Metabolic Activation (S9) | Result | Concentration | Reference |

| Micronucleus | Human lymphoblastoid TK6 | Without | Negative | Not specified | [6][7] |

| Micronucleus | Human lymphoblastoid TK6 | With | Positive | Not specified | [6][7] |

| DNA Damage (Comet Assay) | Human hepatoma (HepG2) | Not specified | Positive | ≥ 0.2 µM | [8] |

| DNA Damage (Comet Assay) | Human buccal (TR146) | Not specified | Positive | ≥ 0.2 µM | [8] |

| DNA Damage (Comet Assay) | Human hepatoma (HepG2) | With | Increased genotoxicity | Not specified | [8] |

Reproductive and Developmental Toxicology

Specific reproductive and developmental toxicity studies for CBDV following OECD guidelines (e.g., OECD 414, 421) are not currently available in the public literature.

For comparison, an OECD 421 compliant study on CBD in rats identified a NOAEL of 100 mg/kg-bw/d for F0 systemic toxicity and female reproductive toxicity, and for F1 neonatal and generation toxicity. The NOAEL for F0 male reproductive toxicity was 300 mg/kg-bw/d.[10][11] At the high dose of 300 mg/kg-bw/d, severe maternal toxicity, including mortality and decreased body weight, was observed.[10][11]

Safety Pharmacology

Dedicated safety pharmacology studies for CBDV, as per the ICH S7A and S7B core battery, which assess effects on the cardiovascular, respiratory, and central nervous systems, have not been published in detail.

Preclinical studies on the anticonvulsant effects of CBDV in rodents have not reported adverse motor effects at therapeutic doses.[12] Furthermore, CBDV is characterized as a non-psychoactive phytocannabinoid, indicating a lack of central nervous system effects typical of THC.[13]

For context, studies on CBD have shown no observed effects on the cardiovascular and respiratory systems of the rat at a dose of 1 mg/kg, i.v.[14]

Experimental Protocols

Repeated-Dose Oral Toxicity Study (General Protocol based on OECD 407)

A standardized 28-day (subacute) or 90-day (subchronic) repeated-dose oral toxicity study in rodents is a cornerstone of preclinical safety assessment.

-

Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females per group (e.g., 10/sex/group).

-

Dose Administration: The test substance is administered daily by oral gavage at a minimum of three dose levels, plus a vehicle control group.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: A full necropsy is performed on all animals. The weights of key organs (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, testes, ovaries) are recorded. Tissues are preserved for histopathological examination.

-

Endpoint Analysis: The study aims to identify any target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Micronucleus Assay (General Protocol based on OECD 487)

This assay is a key component of the in vitro genotoxicity testing battery.

-

Test System: A suitable mammalian cell line, such as human lymphoblastoid TK6 cells, is used.

-

Treatment: Cells are exposed to at least three concentrations of the test substance, along with negative (vehicle) and positive controls, both with and without an exogenous metabolic activation system (S9 mix).

-

Micronucleus Formation: Following treatment, cells are cultured to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring of micronuclei more accurate.

-

Scoring: Cells are harvested, fixed, and stained. The frequency of micronucleated cells is determined by microscopic analysis.

-

Endpoint Analysis: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.

Visualizations

Experimental Workflow for Preclinical Safety Assessment of CBDV

Caption: A generalized workflow for the preclinical safety and toxicology evaluation of a new chemical entity like CBDV.

Signaling Pathway Implicated in CBDV's Potential Genotoxicity

Caption: Proposed pathway for CBDV-induced genotoxicity, highlighting the role of metabolic activation.

Conclusion

The available preclinical data suggests that this compound is a non-psychoactive compound with a generally favorable safety profile, particularly concerning acute neurotoxicity. In vivo studies in rodents have not indicated significant adverse effects at therapeutically relevant doses. However, the in vitro genotoxicity findings, specifically the induction of micronuclei and DNA damage following metabolic activation, warrant further investigation to understand the potential risk to humans.

Significant data gaps remain in the public domain for CBDV, especially concerning repeated-dose systemic toxicity, reproductive and developmental toxicity, and dedicated safety pharmacology studies. While data from its close analog, CBD, can provide some context, direct evidence for CBDV is crucial for a comprehensive risk assessment. As research into the therapeutic applications of CBDV continues, further robust, guideline-compliant preclinical toxicology studies are essential to fully characterize its safety profile and support its potential clinical development.

References

- 1. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 2. altasciences.com [altasciences.com]

- 3. A 13-week oral toxicity and toxicokinetic study of cannabidiol in Sprague Dawley rats with a 4-week recovery period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An evaluation of the genotoxicity and 90-day repeated-dose toxicity of a CBD-rich hemp oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical safety and efficacy of this compound for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Reproductive and developmental toxicity evaluation of cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Endocannabinoid System Modulation by Cannabidivarin (CBDV) Administration: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant attention for its therapeutic potential, particularly in the context of neurological disorders such as epilepsy and Autism Spectrum Disorder (ASD).[1][2] Unlike the major psychoactive component, Δ⁹-tetrahydrocannabinol (THC), CBDV's mechanism of action does not primarily involve direct agonism at cannabinoid receptors CB1 and CB2. Instead, it exerts its effects through a multi-target mechanism, modulating various components of the broader endocannabinoid system (endocannabinoidome). This technical guide provides a comprehensive overview of the current understanding of how CBDV modulates the endocannabinoid system, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and workflows.

Introduction to the Endocannabinoid System (ECS)

The endocannabinoid system is a complex and ubiquitous lipid signaling network that plays a crucial role in maintaining physiological homeostasis. Its primary components include:

-

Cannabinoid Receptors: Primarily the G protein-coupled receptors (GPCRs) CB1 and CB2. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in peripheral tissues and immune cells.[3]

-

Endogenous Cannabinoids (Endocannabinoids): Lipid-based retrograde neurotransmitters, with the most well-studied being N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) which degrades AEA, and monoacylglycerol lipase (MAGL) which degrades 2-AG.[4]

The "expanded" endocannabinoid system, or endocannabinoidome, also includes other receptors (e.g., Transient Receptor Potential (TRP) channels, GPR55) and lipid mediators that interact with and influence the core components. CBDV's pharmacological profile is largely defined by its interactions within this expanded system.

Quantitative Data on CBDV's Molecular Interactions

The following tables summarize the available quantitative data on the interaction of CBDV and related cannabinoids with key molecular targets within the endocannabinoid system.

Table 1: Binding Affinity of this compound (CBDV) for Cannabinoid Receptors

| Compound | Receptor | Cell Line | Assay Type | Parameter | Value | Reference(s) |

| CBDV | Human CB2 | Sf9 Cells | Radioligand Binding ([³H]-20) | Kᵢ | 0.57 µM | [5] |

| CBDV | Human CB1 | Sf9 Cells | Radioligand Binding ([³H]-20) | Kᵢ | Low Affinity | [5] |

Note: There is some conflicting evidence, with other sources suggesting CBDV has a very weak affinity for both CB1 and CB2 receptors. High concentrations are generally required to elicit responses in functional assays coupled to these receptors.[5]

Table 2: Functional Activity of this compound (CBDV) at Transient Receptor Potential (TRP) Channels

| Compound | Channel | Cell Line | Assay Type | Parameter | Value | Reference(s) |

| CBDV | Rat TRPV4 | HEK-293 | Intracellular Ca²⁺ ([Ca²⁺]ᵢ) | EC₅₀ | 0.9 - 6.4 µM | [6] |

| CBDV | Rat TRPA1 | HEK-293 | Patch Clamp | - | Dose-dependent current activation | [7] |

| CBDV | Rat TRPV1 | HEK-293 | Patch Clamp | - | Activates and desensitizes channel | |

| CBDV | Rat TRPV2 | HEK-293 | Patch Clamp | - | Activates and desensitizes channel |

Table 3: Activity of Cannabidiol (CBD) at GPR55 (for comparison)

| Compound | Receptor | Cell Line | Assay Type | Parameter | Value | Reference(s) |

| CBD | Human GPR55 | HEK-293 | GTPγS Binding | IC₅₀ | 440 nM (0.44 µM) | [8] |

Note: Specific quantitative data for CBDV's activity at GPR55 is currently limited in the literature. CBD, a structurally similar compound, acts as an antagonist.

Table 4: Effects of CBDV in an In Vivo Seizure Model

| Model | Compound | Dose | Effect | Metric | Value | Reference(s) |

| PTZ-induced acute seizures (mouse) | CBDV | 400 mg/kg | Decreased Seizure Severity | Score | 3.25 (vs. 5 for vehicle) | [1] |

| PTZ-induced acute seizures (mouse) | CBDV | 400 mg/kg | Increased Seizure Latency | Time (s) | 272 s (vs. 60 s for vehicle) | [1] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the modulatory effects of CBDV on the endocannabinoid system.

Cannabinoid Receptor Binding Affinity: Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound like CBDV for CB1 and CB2 receptors through competition with a radiolabeled ligand.

-

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the pellet and resuspend in an assay buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquot and store at -80°C. Determine protein concentration using a BCA assay.[9]

-

-

2. Assay Setup (96-well plate format):

-

Total Binding: Add receptor membranes, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), and a radioligand (e.g., [³H]CP-55,940 at a concentration near its Kₔ).

-

Non-specific Binding: Add the same components as Total Binding, plus a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to saturate the receptors.

-

Competition Binding: Add receptor membranes, radioligand, and serial dilutions of the test compound (CBDV).

-

-

3. Incubation and Filtration:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[9]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

4. Quantification and Data Analysis:

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-